6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
CAS No.: 2549026-64-2
VCID: VC11833687
Molecular Formula: C16H20N4
Molecular Weight: 268.36 g/mol
* For research use only. Not for human or veterinary use.
![6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile - 2549026-64-2](/images/structure/VC11833687.png)
Description |
Potential ApplicationsCompounds with similar structural motifs are often explored for their pharmacological activities due to their ability to interact with biological targets. While specific data on this compound is limited, the following applications can be inferred:
General Synthetic ApproachThe synthesis of such compounds typically involves multistep organic reactions, starting from simpler precursors. Below is a plausible synthetic outline:
Example Reaction Scheme
Biological ImplicationsWhile no direct studies on this compound were found in the provided sources, related compounds with pyridine-carbonitrile cores and azetidinyl groups have shown promising biological activities:
Challenges
Future Research
This comprehensive analysis highlights the structure, potential applications, and synthetic strategies for 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile while identifying opportunities for further research into its properties and uses. |
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CAS No. | 2549026-64-2 | |||||||||||||||
Product Name | 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile | |||||||||||||||
Molecular Formula | C16H20N4 | |||||||||||||||
Molecular Weight | 268.36 g/mol | |||||||||||||||
IUPAC Name | 6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile | |||||||||||||||
Standard InChI | InChI=1S/C16H20N4/c17-7-14-5-2-6-16(18-14)20-10-15(11-20)19-8-12-3-1-4-13(12)9-19/h2,5-6,12-13,15H,1,3-4,8-11H2 | |||||||||||||||
Standard InChIKey | CIMULUVMJSLMRM-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N | |||||||||||||||
Canonical SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N | |||||||||||||||
PubChem Compound | 154830328 | |||||||||||||||
Last Modified | Nov 23 2023 |
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